molecular formula C10H8N2O3 B1301258 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 85124-17-0

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No. B1301258
CAS RN: 85124-17-0
M. Wt: 204.18 g/mol
InChI Key: PFDMWGKCXRICRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a derivative of isatin, which is an endogenous compound known for its diverse biological activities. These activities include anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties . The compound and its derivatives have been the subject of various studies due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the synthesis of novel urea, sulfonamide, and acetamide derivatives from 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one . Another study reports the synthesis of N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin, which were then characterized using various analytical techniques . Additionally, a facile method for the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives has been developed using regioselective Friedel-Crafts alkylation .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, LC–MS, IR, MS, and elemental analysis . The absolute configuration of these derivatives has also been determined using 1H NMR spectra of their phenylethylamide diastereomers, supported by DFT calculations and X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of their biological activities. For instance, these compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains . They have also been assessed for their cytotoxic activity against different cancer cell lines, with some derivatives showing promising results .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their biological activities. These compounds have been found to possess good antimicrobial activities , and their cytotoxic activities have been correlated with specific structural features, such as electron-withdrawing substitutions and lipophilicity . Some derivatives have also been evaluated for their antioxidant properties, with certain substitutions on the phenyl ring enhancing activity .

Relevant Case Studies

Several case studies have highlighted the potential of this compound derivatives as therapeutic agents. For example, compound 6b, a derivative with electron-withdrawing substitutions, demonstrated higher selectivity toward the MCF-7 breast cancer cell line with low cytotoxicity toward non-cancer cells . Another study identified derivatives with ortho substitutions on the N-phenyl ring as more effective against certain cancer cell lines . Additionally, some derivatives have shown significant antihyperglycemic and antioxidant activities, suggesting their potential as antidiabetic agents .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives have shown promising cytotoxic activity against cancer cell lines. Modi et al. (2011) synthesized novel derivatives and evaluated their cytotoxicity on breast cancer cell line MCF-7, finding that certain derivatives, particularly those with electron-withdrawing substitutions, demonstrated significant cytotoxic effects. The study highlighted one compound with particularly high selectivity and effectiveness against cancer cells, suggesting potential for tumor control with lower side effects (Modi et al., 2011). Similarly, AkgÜl et al. (2013) synthesized and evaluated the cytotoxicity of several this compound derivatives against various cancer cell lines, finding that ortho substitutions on the N−phenyl ring were more effective, particularly on MCF7 cell lines (AkgÜl et al., 2013).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. Their results revealed considerable antioxidant activity in most compounds, with certain derivatives showing remarkable activity at low concentrations. The presence of halogens at specific positions in the phenyl ring was found to enhance activity, indicating their potential in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Anxiolytic and Other Biological Activities

Lutsenko et al. (2013) investigated the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, a related compound to this compound. The computer-predicted spectrum of biological activities was experimentally confirmed, showing that these compounds could potentially serve as anxiolytics. The study revealed several mechanisms of action, including GABA-receptor stimulation and suggested anticonvulsive and antipsychotic effects as well (Lutsenko, Bobyrev, & Devyatkina, 2013).

Synthesis and Molecular Studies

Several studies have focused on synthesizing and characterizing various derivatives of this compound for different applications. For instance, Al-Ostoot et al. (2020) reported the synthesis of a new indole acetamide and confirmed its anti-inflammatory activity through in silico modeling. The study provided insights into the molecular structure and interactions of this compound (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMWGKCXRICRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365556
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85124-17-0
Record name 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85124-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of isatin (5.0 g, 35 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetamide (3.74 g, 40 mmol) in a 100 mL of flask was added DMF (25 mL). The resulting mixture was heated at 90° C. (oil temp.) for 2 h. After cooling to rt, it was poured onto ice/H2O (200 mL) and the resulting precipitate was collected by suction filtration to give 2-(2,3-dioxoindolin-1-yl)acetamide (4.32 g) after drying. 1H NMR (400 MHz, DMSO-d6) δ 7.72 (s, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.58 (d, J=7.2 Hz, 1H), 7.30 (s, 1H), 7.14 (t, J=7.4 Hz, 1H), 7.02 (d, J=8.0 Hz, 1H), 4.25 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 4
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 5
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Q & A

Q1: What structural features of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives were found to be crucial for their cytotoxic activity?

A1: The research primarily investigated the impact of substitutions on the N-phenyl ring of the 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide scaffold. The study revealed that ortho substitutions on the N-phenyl ring generally led to enhanced cytotoxic activity compared to meta or para substitutions []. Furthermore, compounds with ortho substitutions displayed greater efficacy against the MCF7 breast cancer cell line compared to A549 lung cancer and HeLa cervical cancer cell lines [].

Q2: Which compound exhibited the most potent cytotoxic activity among the tested derivatives?

A2: Out of the 18 synthesized derivatives, 2-(2,3-Dioxo-2,3-dihydro-1H -indol-1-yl)-N -(2-isopropylphenyl)acetamide demonstrated the most potent cytotoxic activity across all tested cell lines (MCF7, A549, HeLa, and HEK293) []. This finding highlights the significance of the ortho-isopropyl substitution on the N-phenyl ring for enhancing cytotoxic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.